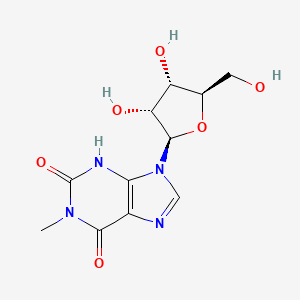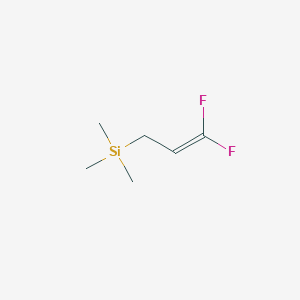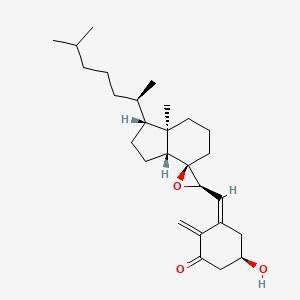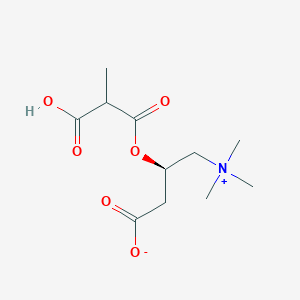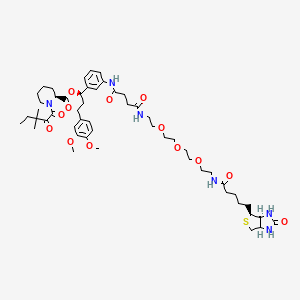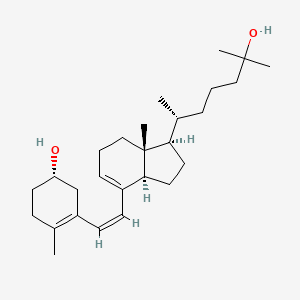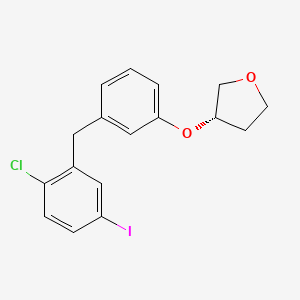![molecular formula C12H20N2 B15290683 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole CAS No. 2408662-26-8](/img/structure/B15290683.png)
4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This particular compound features a cyclohexyl group substituted with two methyl groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes.
Wirkmechanismus
The mechanism of action of 4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole: The parent compound of the imidazole class, known for its wide range of applications.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in various chemical reactions.
4-Methylimidazole: Another derivative with a methyl group at the 4-position, known for its use in pharmaceuticals and agrochemicals.
Uniqueness
4-[(2,3-Dimethylcyclohexyl)methyl]-1H-imidazole is unique due to the presence of the cyclohexyl group substituted with two methyl groups.
Eigenschaften
CAS-Nummer |
2408662-26-8 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
5-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H20N2/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12/h7-11H,3-6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
CGVPZYVYSKGFLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


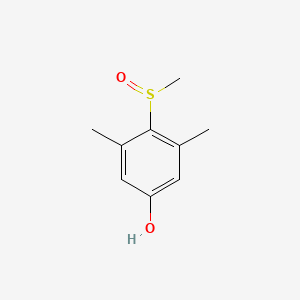
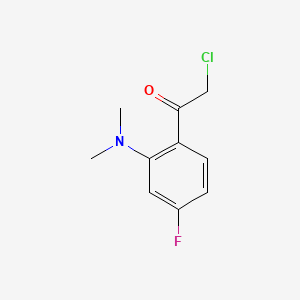
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
![2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15290635.png)
![(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B15290642.png)
